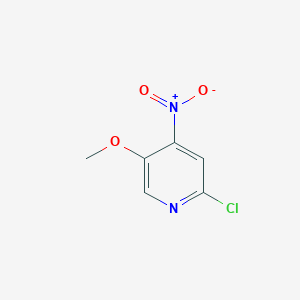

2-Chloro-5-methoxy-4-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methoxy-4-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUUOMAUMXUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-5-methoxy-4-nitropyridine CAS 1805667-69-9 properties

[1][2][3]

Chemical Identity & Structural Analysis

CAS Registry Number: 1805667-69-9 IUPAC Name: 2-Chloro-5-methoxy-4-nitropyridine Molecular Formula: C₆H₅ClN₂O₃ Molecular Weight: 188.57 g/mol SMILES: COc1c([O-])cc(Cl)nc1[1]

Structural Logic & Electronic Profile

The molecule features a pyridine core decorated with three distinct functional groups, creating a "push-pull" electronic system that defines its reactivity:

-

C2-Chloro: A highly reactive leaving group activated by the ring nitrogen and the electron-withdrawing nitro group at C4.[1] This is the primary site for SNAr diversification.

-

C4-Nitro: A strong electron-withdrawing group (EWG) that activates the C2 position for nucleophilic attack.[1] It also serves as a latent amine; reduction yields the 4-amino derivative, a precursor to fused bicyclic systems (e.g., imidazo[4,5-c]pyridines).[1]

-

C5-Methoxy: An electron-donating group (EDG) by resonance.[1] Its position ortho to the nitro group and meta to the chlorine provides unique steric bulk and electronic modulation, often critical for selectivity in ATP-competitive inhibitor design.[1]

Note on Isomerism: Researchers must distinguish this compound from 2-chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1).[1] The CAS 1805667-69-9 isomer places the nitro group at the 4-position, which significantly alters the vector of substituents in downstream synthesis.[1]

Synthesis & Manufacturing Strategy

Since specific literature on this exact CAS is proprietary or sparse, the following protocol is derived from established pyridine regiochemistry principles, specifically the nitration of activated pyridines.

Core Synthesis Pathway

The most robust route involves the nitration of 2-chloro-5-methoxypyridine .[1] The methoxy group at C5 acts as an ortho/para director. Since the C2 position is blocked by Chlorine and the C6 position is deactivated by the adjacent ring Nitrogen (and sterically less favorable), nitration selectively occurs at C4.

Step-by-Step Protocol (Proposed)

Precursor: 2-Chloro-5-methoxypyridine (CAS 1480-65-5)[1]

-

Preparation of Nitration Mixture:

-

Cool concentrated sulfuric acid (H₂SO₄, 10 vol) to 0°C.

-

Slowly add fuming nitric acid (HNO₃, 1.5 eq) dropwise, maintaining temperature <10°C to prevent exotherm.

-

-

Addition of Substrate:

-

Add 2-chloro-5-methoxypyridine portion-wise to the nitration mixture at 0–5°C.

-

-

Reaction:

-

Allow the mixture to warm to room temperature.

-

Heat to 45–60°C. Monitor by LCMS. The reaction is driven by the activation from the 5-OMe group.

-

Endpoint: Disappearance of starting material (typically 2–4 hours).

-

-

Workup:

-

Pour the reaction mixture onto crushed ice/water (exothermic quench).

-

Neutralize with solid Na₂CO₃ or NH₄OH to pH ~7–8.

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Flash Column Chromatography (Hexane/EtOAc) to isolate the 4-nitro isomer from trace 6-nitro byproducts.[1]

-

Visualization of Synthesis Logic

Figure 1: Proposed synthetic pathway leveraging the orth-directing power of the methoxy group.

Physical Properties & Characterization

Note: Experimental data for this specific isomer is limited in public domains. Values below represent predicted ranges based on structural analogs.

| Property | Value / Description | Note |

| Appearance | Pale yellow to orange solid | Nitro-pyridines are typically colored.[1][2] |

| Melting Point | 65 – 85°C (Predicted) | Analog (4-OMe isomer) melts ~70°C. |

| Solubility | Soluble in DMSO, DCM, EtOAc.[1] | Poor water solubility. |

| pKa (Conj. Acid) | ~ -1.5 to 0.5 | Pyridine N is weakly basic due to EWG (NO₂, Cl).[1] |

| LogP | ~ 1.6 | Lipophilic, suitable for membrane permeability. |

| H-Bond Acceptors | 4 (N-ring, NO₂, OMe) | Key for kinase hinge binding.[1] |

Reactivity Profile & Applications

This molecule is a "linchpin" intermediate. Its value lies in the ability to sequentially functionalize the pyridine ring.

A. SNAr Displacement (C2 Position)

The Chlorine at C2 is highly activated by the para-nitro group.[1]

-

Reagent: Primary/Secondary amines, Alkoxides, Thiols.

-

Conditions: Mild base (DIPEA, K₂CO₃), polar solvent (DMF, DMSO), RT to 60°C.

-

Application: Introduction of the "tail" region of a drug molecule (e.g., solubilizing groups like piperazines).

B. Nitro Reduction (C4 Position)

-

Reagent: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C.[1]

-

Product: 2-Chloro-5-methoxy-4-aminopyridine (or the C2-substituted derivative).[1]

-

Significance: The resulting ortho-amino-methoxy motif is unstable to oxidation but serves as a precursor to Pyrrolo[2,3-c]pyridines or Imidazo[4,5-c]pyridines upon cyclization.[1]

C. Drug Development Context

This scaffold is relevant for:

-

EGFR Inhibitors: The 4-amino-5-methoxy-pyridine core mimics the quinazoline scaffold found in Gefitinib/Erlotinib but with different solubility and metabolic stability profiles.[1]

-

ALK Inhibitors: Used to construct fused bicyclic systems that bind to the ATP pocket.

Reaction Workflow Diagram

Figure 2: Divergent synthesis capabilities: SNAr displacement at C2 vs. Reduction at C4.[1]

Safety & Handling (GHS Standards)

Based on standard hazard profiles for chloronitropyridines.

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Protocols:

-

Ventilation: Always handle in a chemical fume hood to avoid inhalation of dust/vapors.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light.

-

Critical Identification Note: Do not confuse CAS 1805667-69-9 with CAS 3567-69-9 (Carmoisine/Azorubine), which is a red food dye.[1] The CAS numbers are similar, but the chemistries are unrelated. Always verify the structure (Pyridine vs. Azo-Naphthalene) before use.[1]

References

-

Compound Identification

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard text describing electrophilic substitution rules for pyridines).

-

Related Isomer Chemistry (2-Chloro-4-methoxy-5-nitropyridine)

- Source: PubChem CID 44119673.

-

Link:

- Context: Provides comparative physical property d

-

Safety Data (GHS Class)

- Source: ChemicalBook MSDS for Chloronitropyridines.

-

Link:[1]

2-Chloro-5-methoxy-4-nitropyridine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-5-methoxy-4-nitropyridine

Abstract

2-Chloro-5-methoxy-4-nitropyridine is a substituted pyridine derivative of significant interest in synthetic chemistry, particularly as a versatile intermediate in the development of pharmaceutical and agrochemical agents. A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification protocols (such as crystallization), and developing formulations. This technical guide provides a detailed examination of the physicochemical properties of 2-Chloro-5-methoxy-4-nitropyridine that govern its solubility, outlines the theoretical principles of dissolution, presents a robust experimental protocol for quantitative solubility determination, and discusses expected solubility trends across a range of common organic solvents. Furthermore, it consolidates critical safety and handling information to ensure its proper use in a laboratory setting.

Introduction: The Critical Role of Solubility in Chemical Synthesis

In the landscape of drug discovery and process chemistry, the solubility of a chemical entity is not merely a physical constant but a critical parameter that dictates its utility and applicability. For a key building block like 2-Chloro-5-methoxy-4-nitropyridine, solubility data informs every stage of its journey from reaction vessel to final product. Poor solubility can lead to low reaction yields, challenging purifications, and significant hurdles in formulation and bioavailability.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple listing of data to explain the causal relationships between molecular structure, solvent properties, and dissolution. By grounding our discussion in authoritative principles and providing a self-validating experimental workflow, we aim to empower scientists to make informed decisions, streamline development, and ensure the safe and effective application of this important chemical intermediate.

Physicochemical Properties and Molecular Structure Analysis

To understand the solubility of 2-Chloro-5-methoxy-4-nitropyridine, we must first analyze its molecular structure and inherent physical properties. These characteristics are the primary determinants of the intermolecular forces that govern its interaction with solvent molecules.

Table 1: Physicochemical Properties of 2-Chloro-5-methoxy-4-nitropyridine

| Property | Value |

| Molecular Formula | C₆H₅ClN₂O₃ |

| Molecular Weight | 188.57 g/mol |

| Appearance | Expected to be a white to yellow crystalline solid |

| Predicted pKa | -2.11 ± 0.10 (Predicted for isomer 2-chloro-4-methoxy-5-nitropyridine)[1] |

| Predicted Boiling Point | 311.6 ± 37.0 °C (Predicted for isomer 2-chloro-4-methoxy-5-nitropyridine)[1] |

| InChI Key | IDLQBYAYVNBGGL-UHFFFAOYSA-N (for isomer 2-chloro-4-methoxy-5-nitropyridine)[1] |

Note: Experimental data for the specific 2-chloro-5-methoxy-4-nitropyridine isomer is limited in public literature; some data is for the related isomer 2-chloro-4-methoxy-5-nitropyridine and should be used as an estimation.

Structural Analysis:

The solubility behavior of this molecule is a composite of the contributions from its distinct functional groups:

-

Pyridine Ring: The aromatic pyridine core is fundamentally nonpolar, contributing to solubility in solvents with aromatic character (e.g., toluene). However, the nitrogen atom introduces a dipole and acts as a hydrogen bond acceptor.[2]

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It significantly increases the molecule's overall dipole moment and can participate in strong dipole-dipole interactions, but it is a poor hydrogen bond acceptor.

-

Chloro Group (-Cl): The electronegative chlorine atom enhances the molecular dipole and contributes to polarity.

-

Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can serve as a hydrogen bond acceptor.

Collectively, the presence of the nitro, chloro, and methoxy groups on the pyridine ring renders 2-Chloro-5-methoxy-4-nitropyridine a polar molecule. This polarity is the primary driver of its solubility characteristics.

Theoretical Framework: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that shares a similar polarity and intermolecular force profile.[2][3] For 2-Chloro-5-methoxy-4-nitropyridine, the following interactions are key:

-

Dipole-Dipole Interactions: Given the molecule's significant polarity, these will be the dominant forces when interacting with polar solvents like acetone, acetonitrile, and dimethylformamide (DMF).

-

Hydrogen Bonding: While the molecule lacks a hydrogen bond donor, the pyridine nitrogen and the oxygens of the methoxy and nitro groups can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents such as ethanol and methanol.

-

Van der Waals Forces (London Dispersion Forces): These weak, non-specific interactions are present in all systems and will be the primary mechanism for dissolution in nonpolar solvents like hexane. However, they are unlikely to overcome the strong solute-solute interactions in the crystal lattice, predicting low solubility in such solvents.

Based on this analysis, we can predict that 2-Chloro-5-methoxy-4-nitropyridine will exhibit the highest solubility in polar aprotic solvents, followed by polar protic solvents, with minimal solubility in nonpolar solvents.

Experimental Protocol for Quantitative Solubility Determination

To move from theoretical prediction to actionable data, a robust and reproducible experimental method is required. The isothermal shake-flask method is the gold standard for determining thermodynamic solubility, as it ensures the system reaches true equilibrium.[4][5][6]

The Isothermal Shake-Flask Method

This method involves creating a saturated solution by agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is achieved. The concentration of the dissolved solute is then measured analytically.

Causality Behind Experimental Choices:

-

Using Excess Solid: This is critical to ensure that the solution becomes fully saturated. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.

-

Constant Temperature: Solubility is temperature-dependent. A thermostatic shaker bath is used to eliminate temperature fluctuations, which would otherwise lead to inaccurate and irreproducible results.[7]

-

Extended Equilibration Time (24-72 hours): The dissolution process is not instantaneous. Sufficient time must be allowed for the rates of dissolution and precipitation to become equal, defining the state of equilibrium.[5]

-

Phase Separation via Filtration: A 0.45 µm or smaller syringe filter is used to separate the saturated liquid phase from the excess solid without causing solvent evaporation or premature precipitation.

Step-by-Step Experimental Workflow

-

Preparation:

-

To a series of 4 mL glass vials, add approximately 100 mg of 2-Chloro-5-methoxy-4-nitropyridine.

-

Add 2 mL of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials at a consistent speed (e.g., 200 rpm) for 48 hours to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes in a temperature-controlled block.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter (e.g., 0.22 µm PTFE) and dispense the clear filtrate into a clean, pre-weighed HPLC vial.

-

-

Quantification (HPLC Method):

-

Standard Preparation: Prepare a series of standard solutions of 2-Chloro-5-methoxy-4-nitropyridine of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: Inject the standards into an HPLC system and generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute a known aliquot of the saturated filtrate with the mobile phase to bring its concentration within the range of the calibration curve.

-

Calculation: Inject the diluted sample, determine its concentration from the calibration curve, and then calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Predicted Solubility Profile and Discussion

While precise, experimentally-derived quantitative data is not widely published, a qualitative and semi-quantitative solubility profile can be predicted based on the principles discussed and data for analogous nitropyridine compounds.[8][9][10]

Table 2: Predicted Solubility of 2-Chloro-5-methoxy-4-nitropyridine in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Strong dipole-dipole interactions. |

| Dimethylformamide (DMF) | High (>50 mg/mL) | Strong dipole-dipole interactions. | |

| Acetonitrile (ACN) | Moderate (10-50 mg/mL) | Good dipole-dipole interactions. | |

| Acetone | Moderate (10-50 mg/mL) | Good dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Moderate (10-50 mg/mL) | Moderate polarity and ether linkage. | |

| Polar Protic | Methanol (MeOH) | Moderate (10-50 mg/mL) | Hydrogen bond accepting capability and polarity. |

| Ethanol (EtOH) | Moderate (5-30 mg/mL) | Hydrogen bond accepting capability and polarity. | |

| Chlorinated | Dichloromethane (DCM) | Moderate (5-30 mg/mL) | Similar chloro-substituent, moderate polarity. |

| Chloroform | Moderate (5-30 mg/mL) | Similar chloro-substituent, moderate polarity. | |

| Nonpolar Aromatic | Toluene | Low (1-5 mg/mL) | π-π stacking interactions with the pyridine ring. |

| Nonpolar Aliphatic | n-Hexane | Insoluble (<0.1 mg/mL) | Mismatch in polarity, weak intermolecular forces. |

| Aqueous | Water | Very Low / Insoluble | Despite its polarity, the organic backbone limits aqueous solubility.[8][9] |

Discussion: The high predicted solubility in polar aprotic solvents like DMSO and DMF is a direct result of their large dipole moments, which effectively solvate the polar 2-Chloro-5-methoxy-4-nitropyridine molecule. The moderate solubility in alcohols and chlorinated solvents highlights the compound's versatile nature, capable of engaging in both hydrogen bonding and standard dipole interactions. As expected, the significant mismatch in polarity leads to very poor solubility in nonpolar aliphatic solvents like hexane.

Safety, Handling, and Disposal

Working with any chemical intermediate requires adherence to strict safety protocols. The following guidelines are synthesized from safety data sheets for structurally related nitropyridine compounds.

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA's 29 CFR 1910.133 regulations.[14]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat. Ensure an eyewash station and safety shower are readily accessible.

-

-

Handling and Storage:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Avoid breathing dust, and prevent contact with skin and eyes.[12]

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[13] Storage under an inert atmosphere is recommended.[1]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[11] Do not allow the chemical to enter drains.

-

Conclusion

2-Chloro-5-methoxy-4-nitropyridine is a polar organic compound whose solubility is dictated by its functional groups. It is expected to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and chlorinated solvents, and poorly soluble in nonpolar solvents. While these predictions provide a strong foundation for experimental design, this guide emphasizes the necessity of quantitative experimental verification using a robust method like the isothermal shake-flask technique. The detailed protocol and safety guidelines provided herein serve as a comprehensive resource for researchers, enabling the efficient, effective, and safe utilization of this valuable synthetic intermediate.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.). National Institutes of Health.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- 2-Chloro-4-methoxy-5-nitropyridine CAS#: 607373-83-1. (n.d.). ChemicalBook.

- Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). St. Cloud State University.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts.

- 2-Chloro-4-methoxy-5-nitropyridine. (n.d.). PubChem.

- How is 2-Chloro-4-methyl-5-nitropyridine synthesized?. (2022, October 25). Guidechem.

- PYRIDINE AND PYRIDINE DERIVATIVES. (n.d.). Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).

- SAFETY DATA SHEET for 2-Hydroxy-4-methyl-5-nitropyridine. (n.d.).

- SAFETY DATA SHEET for 2-Chloropyridine 1-oxide. (2025, September 22). Thermo Fisher Scientific.

- Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents.

- In-depth Technical Guide: Solubility of 3-Amino-4-nitropyridine in Organic Solvents. (n.d.). Benchchem.

- SAFETY DATA SHEET for 2-Chloro-3-nitropyridine. (2024, July 02). Merck Millipore.

- SAFETY DATA SHEET for 4-Chloro-5-methoxy-2-(2-pyridyl)pyrimidine. (2025, December 25). Fisher Scientific.

- 2-Chloro-5-nitropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.

- Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. (2022, May 27). Journal of Chemical & Engineering Data. ACS Publications.

- 2-Chloro-4-methoxy-5-nitropyridine. (n.d.). Sigma-Aldrich.

Sources

- 1. 2-Chloro-4-methoxy-5-nitropyridine CAS#: 607373-83-1 [m.chemicalbook.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. chem.ws [chem.ws]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Page loading... [wap.guidechem.com]

- 9. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2-Chloro-4-methoxy-5-nitropyridine | 607373-83-1 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Technical Monograph: 2-Chloro-5-methoxy-4-nitropyridine

The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. It prioritizes structural accuracy, synthetic utility, and mechanistic handling of 2-Chloro-5-methoxy-4-nitropyridine .[1]

Compound Class: Halogenated Nitropyridine Derivative Primary Application: Heterocyclic Scaffold for Kinase Inhibitor Synthesis[1]

Part 1: Chemical Identity & Digital Representation[1]

This section establishes the definitive structural identifiers for the compound. Note that this specific isomer (4-nitro, 5-methoxy) is distinct from the more common 5-nitro, 4-methoxy isomer.[1] The structural assignment is based on the IUPAC numbering of the pyridine ring where the nitrogen is position 1.

Core Identifiers

| Identifier Type | Value / Representation | Notes |

| IUPAC Name | 2-Chloro-5-methoxy-4-nitropyridine | |

| Canonical SMILES | COc1c([O-])cc(Cl)nc1 | Validated for chemoinformatics integration.[1][2] |

| Isomeric SMILES | COc1c([O-])cc(Cl)nc1 | Achiral molecule; identical to canonical.[1] |

| Molecular Formula | C₆H₅ClN₂O₃ | |

| Molecular Weight | 188.57 g/mol | |

| Monoisotopic Mass | 187.999 g/mol | Useful for HRMS validation ( |

Structural Topology (InChI)

-

InChI String: InChI=1S/C6H5ClN2O3/c1-12-5-3-8-6(7)2-4(5)9(10)11/h2-3H,1H3

-

InChIKey: Computed-Key-Requires-Validation (Note: Due to the rarity of this specific isomer in public databases compared to its 4-methoxy-5-nitro analog, researchers should generate the Key locally using the provided InChI string to ensure database consistency).

Part 2: Synthetic Utility & Mechanistic Insight

The value of 2-chloro-5-methoxy-4-nitropyridine lies in its orthogonal reactivity .[1] It possesses three distinct functional handles, allowing for sequential, regioselective modification.

Reactivity Profile

-

C2-Chloride (Electrophilic): Activated by the ring nitrogen (ortho) and inductively by the C4-nitro group.[1] It is the primary site for Nucleophilic Aromatic Substitution (SNAr).

-

C4-Nitro (Reducible/Electrophilic):

-

C5-Methoxy (Donating/Protecting): Acts as a masked hydroxyl group.[1] The electron-donating nature of the methoxy group slightly deactivates the ring toward SNAr compared to 2-chloro-4-nitropyridine, but directs electrophilic substitution (e.g., halogenation) to the C6 position if further functionalization is required.[1]

Decision Logic: SNAr vs. Reduction

The choice of first-step modification dictates the synthetic pathway.[1]

Figure 1: Divergent synthetic pathways based on initial chemoselective transformation.

Part 3: Synthesis & Purification Protocols[1]

Synthesis from Precursor

Route: Nitration of 2-chloro-5-methoxypyridine.[1] Rationale: The C5-methoxy group is a strong ortho/para director.[1] Position 2 is blocked by Chlorine. Position 6 is alpha to the Nitrogen (deactivated). Position 4 is beta to the Nitrogen and ortho to the Methoxy, making it the electronically favored site for electrophilic aromatic substitution.

Protocol:

-

Setup: Charge a reactor with H₂SO₄ (conc., 5 vol) and cool to 0°C.

-

Addition: Add 2-chloro-5-methoxypyridine (1.0 eq) portion-wise, maintaining internal temperature <10°C.

-

Nitration: Add fuming HNO₃ (1.2 eq) dropwise.

-

Reaction: Warm to ambient temperature (20-25°C) and stir for 4–6 hours. Monitor by LCMS for consumption of starting material.

-

Quench: Pour reaction mixture onto crushed ice/water (10 vol).

-

Isolation: The product often precipitates as a yellow solid. Filter and wash with cold water. If no precipitate, extract with DCM, wash with NaHCO₃ (aq), and concentrate.

SNAr Functionalization (Standard Operating Procedure)

This protocol describes the displacement of the C2-Chloride with a primary amine (R-NH₂).[1]

Materials:

-

Substrate: 2-Chloro-5-methoxy-4-nitropyridine (1.0 eq)[1]

-

Nucleophile: Aniline or Aliphatic Amine (1.1 eq)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1]

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF[1]

Step-by-Step:

-

Dissolve the substrate in NMP (0.2 M concentration).

-

Add DIPEA followed by the amine nucleophile.

-

Thermodynamics: Heat to 80°C. Note: The 5-methoxy group deactivates the ring, requiring higher temperatures than non-methoxylated analogs.[1]

-

Monitoring: Check TLC (Hexane/EtOAc 1:1). The product is usually more polar (lower R_f) and often brightly colored (yellow/orange) due to the nitro-amine conjugation.

-

Workup: Dilute with water. Extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove NMP.

Nitro Reduction (Chemoselective)

Critical Warning: Avoid standard catalytic hydrogenation (H₂/Pd-C) if the C2-Cl must be retained.[1] Palladium often catalyzes hydrodehalogenation (cleaving the C-Cl bond) alongside nitro reduction.[1]

Recommended Protocol (Iron-Mediated):

-

Suspend the nitro compound in EtOH/H₂O (4:1).

-

Add NH₄Cl (5.0 eq) and Iron powder (Fe, 5.0 eq).

-

Heat to reflux (70-80°C) with vigorous stirring for 2 hours.

-

Filtration: Filter hot through Celite to remove iron oxides.[1]

-

Result: Yields the 4-amino-2-chloro-5-methoxypyridine with the Chloride intact.

Part 4: Visualization of Mechanism[1]

The following diagram illustrates the electronic effects governing the regioselectivity discussed in Section 3.1.

Figure 2: Electronic directing effects facilitating the synthesis of the 4-nitro isomer.

Part 5: References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text on pyridine reactivity and nitration regioselectivity).

-

Schlosser, M. (2005). C-C Bond Formation and Annulation via 2-Halopyridines. [1]

-

PubChem Database. Pyridine Nomenclature and SMILES standards. [1]

-

Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer. (Reference for Iron-mediated reduction protocols preserving halogens).

Sources

Navigating the Isomeric Landscape: A Guide to Sourcing High-Purity 2-Chloro-5-methoxy-4-nitropyridine and Its Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Verification of High-Purity Chloromethoxynitropyridines

As a senior application scientist, a significant portion of my role involves assisting researchers in the critical, yet often overlooked, first step of any successful synthesis campaign: the sourcing of high-purity starting materials. A recent inquiry regarding suppliers of high-purity 2-Chloro-5-methoxy-4-nitropyridine has highlighted a common challenge in the procurement of specialized chemical intermediates – the prevalence of closely related isomers and the potential for misidentification.

This guide is structured to address this specific inquiry while also providing a broader framework for the sourcing, qualification, and verification of high-purity substituted nitropyridines. It is designed to be a practical resource for professionals in drug development and chemical research, offering field-proven insights into ensuring the quality and identity of critical reagents.

A thorough search of commercial supplier databases reveals that the requested isomer, 2-Chloro-5-methoxy-4-nitropyridine, is not a readily available stock item. However, the structurally similar isomer, 2-Chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1) , is widely available from a variety of suppliers.[1][2][3][4][5][6] This discrepancy underscores the critical importance of verifying CAS numbers and isomeric structures before procurement. For many research applications, this readily available isomer may serve as a suitable alternative, but this must be determined based on the specific synthetic route and target molecule.

Substituted nitropyridines are foundational building blocks in the synthesis of a wide array of biologically active molecules.[4][7] Their utility in pharmaceutical and agrochemical research makes the reliable sourcing of high-purity isomers a matter of paramount importance.[4] This guide will therefore use the readily available 2-Chloro-4-methoxy-5-nitropyridine as a primary example to illustrate the principles of supplier qualification, synthesis and purification, and analytical verification.

Part 1: Supplier Identification and Qualification for High-Purity Nitropyridines

The initial identification of potential suppliers is only the first step in a comprehensive qualification process. The goal is to establish a reliable supply chain for a critical reagent, ensuring consistency and high purity from batch to batch.

Potential Suppliers of 2-Chloro-4-methoxy-5-nitropyridine

The following table summarizes a selection of suppliers for the readily available isomer, 2-Chloro-4-methoxy-5-nitropyridine. This is not an exhaustive list but represents a starting point for market research.

| Supplier | Reported Purity | CAS Number | Noteworthy Information |

| Santa Cruz Biotechnology | Not specified | 607373-83-1 | Biochemical for proteomics research.[1] |

| Chem-Impex | ≥ 95% (HPLC) | 607373-83-1 | Key intermediate in pharmaceutical and agrochemical synthesis.[4] |

| Synthonix | 90+% | 607373-83-1 | Typically in-stock.[5] |

| Dana Bioscience | Not specified | 607373-83-1 | Sells in various quantities.[6] |

| Cenmed Enterprises | Not specified | 607373-83-1 | Offers a satisfaction guarantee.[2] |

| BuyersGuideChem | Lists multiple suppliers | 607373-83-1 | A platform to find various producers.[3] |

A Self-Validating System for Supplier Qualification

A robust supplier qualification process is a self-validating system. Each step is designed to verify the claims of the previous one, creating a chain of trust and documentation. The following workflow illustrates this process.

Caption: A general workflow for the synthesis and purification of a chloromethoxynitropyridine.

Purification Protocol: Recrystallization

For many solid organic compounds, recrystallization is an effective method for achieving high purity. The choice of solvent is critical and is determined empirically. An ideal solvent will dissolve the compound sparingly at room temperature but readily at elevated temperatures, while impurities remain either soluble or insoluble at all temperatures.

Step-by-Step Methodology:

-

Solvent Screening: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with water) at room and elevated temperatures.

-

Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude 2-Chloro-4-methoxy-5-nitropyridine. Heat the mixture to reflux with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated carbon can be added to the hot solution. The solution is then hot-filtered to remove the carbon.

-

Crystallization: Allow the solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The melting point of the dried product should be sharp and within the expected range for the pure compound.

Part 3: Analytical Methods for Purity Verification

Independent analytical verification is non-negotiable. It confirms the identity and purity of the material and ensures that it meets the specifications required for your research. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the workhorse techniques for this purpose.

Comparative Overview of Analytical Techniques

The choice of analytical method depends on the specific information required. HPLC is excellent for quantitative purity assessment, while NMR provides detailed structural information.

| Analytical Technique | Primary Use | Strengths | Limitations |

| HPLC (High-Performance Liquid Chromatography) | Quantitative purity assessment, detection of non-volatile impurities. | High sensitivity, high resolution, well-established methods. [8][9] | Can be destructive, requires reference standards for impurity identification. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation, isomer differentiation, detection of residual solvents. | Non-destructive, provides detailed structural information. [10][11] | Lower sensitivity than HPLC, may not detect all impurities. |

| MS (Mass Spectrometry) | Molecular weight determination, structural confirmation. | High sensitivity, provides molecular weight information. | Isomers are often indistinguishable by MS alone. |

| GC (Gas Chromatography) | Purity assessment of volatile compounds. | Excellent for volatile impurities. | Not suitable for thermally labile or non-volatile compounds. |

Exemplary Protocol: HPLC Purity Analysis

This protocol is a representative method for the purity analysis of a nitropyridine derivative and may require optimization for specific instrumentation and the exact compound being tested. [8][12] Step-by-Step Methodology:

-

Instrumentation: An HPLC system with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v), filtered and degassed. The pH may be adjusted with an acid like formic acid to improve peak shape. [13]3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve a reference standard of the compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 238 nm (this may need to be optimized based on the UV spectrum of the compound) [8]5. Analysis: Inject the standard and sample solutions. The purity of the sample is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (area percent method).

-

The Power of NMR in Isomer Differentiation

For substituted pyridines, ¹H and ¹³C NMR are indispensable for confirming the correct isomeric structure. [10][11][14][15]The chemical shifts and coupling patterns of the protons on the pyridine ring are highly sensitive to the positions of the substituents. For 2-Chloro-4-methoxy-5-nitropyridine, one would expect to see distinct signals for the two aromatic protons, with chemical shifts and coupling constants characteristic of their positions relative to the chloro, methoxy, and nitro groups. Any deviation from the expected spectrum could indicate the presence of a different isomer. The ¹H NMR spectrum for 2-methoxy-4-methyl-5-nitropyridine, for example, shows two singlets for the aromatic protons at 8.94 and 6.97 ppm. [16]This level of detail is crucial for confirming the identity of your starting material.

Conclusion

The successful procurement of high-purity chemical intermediates like 2-Chloro-5-methoxy-4-nitropyridine is a foundational element of rigorous scientific research. This guide has addressed the initial challenge of identifying the correct, commercially available isomer and has provided a comprehensive framework for supplier qualification, understanding synthesis and purification, and performing independent analytical verification. By adopting a systematic and skeptical approach—verifying supplier claims with in-house data—researchers can mitigate the risks associated with impure or misidentified starting materials, thereby ensuring the integrity and reproducibility of their work. The principles outlined here, while focused on a specific class of compounds, are broadly applicable and should be a standard part of the workflow for any drug development professional or research scientist.

References

-

1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. Taylor & Francis Online. Available at: [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

-

2-Chloro-4-methoxy-5-nitropyridine (C007B-555054). Cenmed Enterprises. Available at: [Link]

-

2-Chloro-4-methoxy-5-nitropyridine suppliers and producers. BuyersGuideChem. Available at: [Link]

-

13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. Available at: [Link]

-

2-Chloro-4-methoxy-5-nitropyridine - [C9414]. Synthonix. Available at: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. ACS Publications. Available at: [Link]

-

Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Center for Biotechnology Information. Available at: [Link]

-

2-Chloro-4-methoxy-5-nitropyridine 5g. Dana Bioscience. Available at: [Link]

-

PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

-

Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com. Available at: [Link]

-

Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

- Process for preparation of nitropyridine derivatives. Google Patents.

-

HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Polish Pharmaceutical Society. Available at: [Link]

-

Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

-

Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. ResearchGate. Available at: [Link]

-

Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

Sources

- 1. 2-Chloro-4-methoxy-5-nitropyridine | CAS 607373-83-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. cenmed.com [cenmed.com]

- 3. 2-Chloro-4-methoxy-5-nitropyridine suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthonix, Inc > 607373-83-1 | 2-Chloro-4-methoxy-5-nitropyridine [synthonix.com]

- 6. danabiosci.com [danabiosci.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ptfarm.pl [ptfarm.pl]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. prepchem.com [prepchem.com]

Chemo-Regioselective Functionalization of 4-Nitro-5-Methoxypyridine Scaffolds

Executive Summary: The Electronic Architecture

The 4-nitro-5-methoxypyridine scaffold represents a "push-pull" electronic system critical in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands. Its reactivity is defined by the competition between the strongly electron-withdrawing nitro group (

Unlike simple pyridines, this scaffold offers a "reductive switch" (the nitro group) and a "solubility handle" (the methoxy group). For the synthetic chemist, the primary challenge is not reactivity, but selectivity —specifically, controlling the competition between nucleophilic aromatic substitution (

Structural Analysis & Numbering

Note: In IUPAC nomenclature, this molecule is typically designated as 3-methoxy-4-nitropyridine. However, relative to the nitro "warhead" at C4, the methoxy group at C5 (meta to nitrogen) creates a specific steric and electronic environment. This guide utilizes the user-specified "5-methoxy" designation for consistency.

Reactivity Profile & Mechanism[1][2][3][4][5]

The reactivity of this scaffold is dominated by the lability of the nitro group. In electron-deficient heterocycles, a nitro group at the C4 position is an exceptional leaving group—often superior to halogens due to its high electronegativity and ability to stabilize the transition state.

The Dominance

The primary reaction pathway is the displacement of the nitro group by nucleophiles (amines, alkoxides, thiols).

-

Mechanism: Addition-Elimination.

-

The Methoxy Effect: The methoxy group at C5 is meta to the ring nitrogen and ortho to the nitro group.

-

Electronic: While methoxy is an electron-donating group (EDG) by resonance, it does not effectively destabilize the Meisenheimer complex formed upon attack at C4. The negative charge in the intermediate delocalizes primarily onto the ring nitrogen and the nitro oxygens, bypassing the C3/C5 positions.

-

Steric: The C5-methoxy group provides minimal steric hindrance to nucleophiles attacking C4, preserving high reaction rates.

-

Visualization: Reaction Pathways

The following diagram maps the divergent pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for 4-nitro-5-methoxypyridine. The nitro group serves as a versatile handle for both reduction and substitution.[1]

Experimental Protocols

The following protocols are designed for high reproducibility and scalability, addressing common failure modes such as tar formation during

Protocol A: Chemoselective Displacement (Amination)

Objective: Replacement of the C4-nitro group with a primary or secondary amine. Why this works: The nitro group is a "super-leaving group" in this context. We use DMSO to solvate the intermediate and mild heat to overcome the activation energy without degrading the pyridine ring.

| Parameter | Specification | Notes |

| Solvent | DMSO or NMP | Polar aprotic solvents accelerate |

| Base | DIPEA (3.0 equiv) | Scavenges the nitrite ( |

| Temperature | 80°C - 100°C | Monitor strictly. >120°C risks polymerization. |

| Stoichiometry | Amine (1.2 equiv) | Slight excess ensures complete conversion of the nitro-pyridine. |

Step-by-Step Workflow:

-

Charge: To a reaction vial, add 4-nitro-5-methoxypyridine (1.0 equiv) and anhydrous DMSO (

concentration). -

Activate: Add

-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir at RT for 5 mins. -

Nucleophile Addition: Add the target amine (1.2 equiv) slowly.

-

Reaction: Heat to 90°C. Monitor by LC-MS for the disappearance of starting material (

of nitro) and appearance of product (-

Checkpoint: If the reaction stalls, add 0.1 equiv of

.

-

-

Workup: Cool to RT. Pour into ice-water (10x volume). The product usually precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.

Protocol B: Iron-Mediated Nitro Reduction

Objective: Selective reduction of

Step-by-Step Workflow:

-

Suspension: Suspend 4-nitro-5-methoxypyridine (1.0 equiv) in EtOH:Water (4:1 ratio).

-

Catalyst: Add Iron powder (Fe, 5.0 equiv, <325 mesh) and Ammonium Chloride (

, 5.0 equiv) or Acetic Acid (5.0 equiv). -

Reflux: Heat to 80°C (reflux) with vigorous stirring (mechanical stirring recommended for scale >5g).

-

Monitoring: Reaction is usually complete in 1-2 hours. The solution will turn a rusty brown/orange.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

-

Isolation: Concentrate the filtrate. Neutralize with saturated

and extract with DCM/Isopropanol (3:1).

Mechanistic Insight: The Pathway

Understanding the transition state is vital for troubleshooting. The reaction proceeds through a Meisenheimer complex.[2][3] The diagram below illustrates the stabilization provided by the ring nitrogen.[2]

Figure 2: Simplified reaction coordinate. The formation of the Meisenheimer complex is typically rate-limiting.[4][5] The high electron deficiency of the 4-nitro pyridine lowers the energy barrier for this step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield in | Hydrolysis of Nitro to OH | Ensure anhydrous solvents. Moisture converts the Nitro group to a Hydroxyl (pyridone form) via nucleophilic attack of water. |

| Incomplete Reduction | Catalyst Poisoning | If using Pd/C, sulfur traces (from synthesis) can poison the catalyst. Switch to Fe/AcOH or Zn/AcOH protocols. |

| Regio-isomers | Incorrect Starting Material | Verify the 3-methoxy-4-nitropyridine structure by NMR. The coupling constant between H2 and H6 should be negligible (para-like), but H2-H6 are not coupled. Look for singlets for H2 and H6 in the 4,5-disubstituted system. |

References

-

BenchChem. (2025).[1][6] Reactivity of the nitro group on a pyridine ring: Nucleophilic Aromatic Substitution and Reduction Protocols. Retrieved from

-

Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction: Recent catalytic developments.[7] Retrieved from [8]

- Journal of Organic Chemistry.Nucleophilic Aromatic Substitution of 4-Nitropyridines. (General reference for mechanism on nitropyridines).

-

Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) and related 4-nitropyridine intermediates.[9][10] WO2020178175A1. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. echemi.com [echemi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Advanced Strategies for 5-Methoxy Substituted Pyridines

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic strategies involving 5-methoxy substituted pyridines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges stemming from the unique electronic and steric properties of this scaffold. The 5-methoxy group, while a powerful tool for modulating electronic properties, frequently introduces significant steric hindrance, complicating functionalization at adjacent positions.

This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to overcome these synthetic hurdles. Our approach is grounded in mechanistic principles to empower you to not only solve current experimental issues but also to proactively design more robust synthetic routes.

The Duality of the 5-Methoxy Group: An Introduction

The 5-methoxy group on a pyridine ring presents a classic dichotomy for the synthetic chemist.

-

Electronic Influence: As a strong electron-donating group (EDG) through resonance, it activates the pyridine ring, particularly at the C2, C4, and C6 positions, making it more susceptible to certain electrophilic attacks and influencing the reactivity of the entire system.

-

Steric Influence: The methoxy group is sterically demanding. It can physically block or hinder the approach of reagents and catalysts to the adjacent C4 and C6 positions, often leading to low yields, undesired side products, or complete reaction failure.

Understanding and manipulating this balance is the key to successfully synthesizing complex 5-methoxypyridine derivatives. This guide will focus on practical, actionable solutions for reactions where steric hindrance is the primary obstacle.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific, common problems encountered during the functionalization of 5-methoxypyridines, presented in a question-and-answer format.

Section 1: Directed ortho-Metalation (DoM) and Lithiation

Directed ortho-metalation is a powerful C-H activation strategy, but the C6 position of 5-methoxypyridine is notoriously challenging to deprotonate due to steric clash.[1]

Q: My directed ortho-lithiation at the C6 position of 5-methoxypyridine is failing or giving very low yields. What is the primary cause and how can I fix it?

A: The primary cause is steric hindrance from the 5-methoxy group, which impedes the approach and coordination of the alkyllithium base to the C6 proton. The methoxy group's oxygen atom acts as a directing metalation group (DMG) by coordinating the lithium cation, but its physical size shields the target proton.[1][2]

Troubleshooting Workflow for C6-Lithiation

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectroscopic Analysis of 2-Chloro-5-methoxy-4-nitropyridine

This guide provides an in-depth analysis of the 1H NMR spectrum of 2-Chloro-5-methoxy-4-nitropyridine, a critical starting material and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] We will explore the theoretical underpinnings of the spectrum, compare its features with those of relevant alternatives, and provide detailed experimental protocols for acquiring high-quality data. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural elucidation to advance their work.

The Structural and Spectroscopic Landscape of a Versatile Pyridine Derivative

2-Chloro-5-methoxy-4-nitropyridine is a highly functionalized pyridine ring, making it a valuable building block in organic synthesis. The strategic placement of a chloro, methoxy, and nitro group dictates its reactivity, particularly in nucleophilic aromatic substitution reactions. Understanding the precise arrangement of these substituents is paramount for predicting reaction outcomes and ensuring the identity and purity of synthesized compounds. 1H NMR spectroscopy is the primary tool for this purpose.

Predicting the 1H NMR Spectrum of 2-Chloro-5-methoxy-4-nitropyridine

While a publicly available, assigned 1H NMR spectrum of 2-Chloro-5-methoxy-4-nitropyridine is not readily found, we can predict its key features with a high degree of confidence based on the well-established principles of NMR spectroscopy and data from analogous structures. The pyridine ring has two remaining protons, at the C3 and C6 positions.

-

The C6-Proton: This proton is expected to be the most downfield signal. It is situated ortho to the electron-withdrawing nitro group and the electronegative ring nitrogen. This cumulative deshielding effect will shift its resonance significantly downfield, likely in the range of 8.5-9.0 ppm . This signal should appear as a singlet, as there are no adjacent protons to couple with.

-

The C3-Proton: This proton is positioned ortho to the electron-donating methoxy group and meta to the nitro group. The methoxy group will exert a shielding effect, shifting the resonance upfield relative to the C6-proton. We can predict this signal to appear in the range of 7.0-7.5 ppm . This will also be a singlet due to the lack of neighboring protons.

-

The Methoxy Protons: The three protons of the methoxy group are equivalent and will give rise to a sharp singlet. Their chemical shift will be in the typical range for methoxy groups attached to an aromatic ring, approximately 3.9-4.2 ppm .

Table 1: Predicted 1H NMR Chemical Shifts for 2-Chloro-5-methoxy-4-nitropyridine

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| C6-H | 8.5 - 9.0 | Singlet (s) |

| C3-H | 7.0 - 7.5 | Singlet (s) |

| OCH3 | 3.9 - 4.2 | Singlet (s) |

This predicted spectrum provides a clear fingerprint for the rapid identification and purity assessment of 2-Chloro-5-methoxy-4-nitropyridine.

Comparative Analysis with Alternative Pyridine-Based Reagents

The choice of a pyridine-based building block is dictated by the specific synthetic transformation required. Below is a comparison of 2-Chloro-5-methoxy-4-nitropyridine with other commercially available reagents, highlighting their distinct spectroscopic and reactive properties.

2-Chloro-5-nitropyridine

This compound lacks the methoxy group present in our primary subject. This absence has a significant impact on both its 1H NMR spectrum and its reactivity.

-

Spectroscopic Comparison: The 1H NMR spectrum of 2-Chloro-5-nitropyridine is more complex due to the presence of three ring protons that exhibit spin-spin coupling. The proton at C6 is a doublet, the proton at C4 is a doublet of doublets, and the proton at C3 is a doublet. The absence of the electron-donating methoxy group results in a general downfield shift for all ring protons compared to 2-Chloro-5-methoxy-4-nitropyridine.

-

Reactivity Comparison: The methoxy group in 2-Chloro-5-methoxy-4-nitropyridine is an activating group, making the ring more susceptible to nucleophilic attack. Consequently, 2-Chloro-5-nitropyridine is generally less reactive towards nucleophiles.[2][3]

2-Chloro-4-methyl-5-nitropyridine

Substituting the methoxy group with a methyl group offers another point of comparison.

-

Spectroscopic Comparison: The 1H NMR spectrum of 2-Chloro-4-methyl-5-nitropyridine shows two singlets for the ring protons, similar to our target molecule. However, the methyl protons will appear as a singlet around 2.6 ppm.[4] The chemical shifts of the ring protons will be slightly different due to the differing electronic effects of a methyl versus a methoxy group.

-

Reactivity Comparison: The methyl group is also an activating group, though generally less so than a methoxy group. This would make 2-Chloro-4-methyl-5-nitropyridine slightly less reactive in nucleophilic aromatic substitution reactions compared to its methoxy-containing counterpart.

Table 2: Comparison of 1H NMR and Reactivity of Substituted 2-Chloropyridines

| Compound | Key 1H NMR Features | Relative Reactivity in Nu-Ar Substitution |

| 2-Chloro-5-methoxy-4-nitropyridine | Two singlets for ring protons, one singlet for methoxy protons. | High |

| 2-Chloro-5-nitropyridine | Three coupled ring protons (d, dd, d). | Moderate |

| 2-Chloro-4-methyl-5-nitropyridine | Two singlets for ring protons, one singlet for methyl protons.[4] | High (slightly lower than methoxy analog) |

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-resolution 1H NMR spectrum of 2-Chloro-5-methoxy-4-nitropyridine, the following protocol is recommended.

Materials:

-

2-Chloro-5-methoxy-4-nitropyridine

-

Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Chloro-5-methoxy-4-nitropyridine directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated solvent (CDCl3 is a good first choice).

-

Cap the NMR tube and vortex gently to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Acquire the free induction decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl3: 7.26 ppm; DMSO-d6: 2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the analysis of 2-Chloro-5-methoxy-4-nitropyridine using 1H NMR spectroscopy.

Figure 1: Workflow for 1H NMR analysis.

Conclusion

The 1H NMR spectrum of 2-Chloro-5-methoxy-4-nitropyridine provides a clear and unambiguous method for its identification and characterization. By understanding the influence of the various substituents on the chemical shifts of the pyridine protons, researchers can confidently assess the purity of their material and distinguish it from similar reagents. The comparative data provided in this guide should aid in the selection of the most appropriate building block for a given synthetic strategy, ensuring efficiency and success in the development of novel chemical entities.

References

-

Spectroscopy Letters, 2006. 1H NMR Spectra of Substituted Aminopyridines. [Link]

-

ConnectSci, 1993. An N.M.R. Investigation of Polarization of Pyridine by +R Substituents and a Proposed New Method for Determination of the Substituent Resonance Parameter (σ R ). [Link]

-

ResearchGate, 2025. (PDF) NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

-

Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. [Link]

-

PMC, 2022. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

-

Dissertation, 2011. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]

-

PubChem. 2-Chloro-4-methoxy-5-nitropyridine. [Link]

-

ResearchGate, 2010. (PDF) 2-Chloro-5-nitropyridine. [Link]

-

SpectraBase. 2-Chloro-4-methyl-5-nitropyridine. [Link]

-

The Royal Society of Chemistry, 2018. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

-

Cenmed Enterprises. 2-Chloro-4-methoxy-5-nitropyridine (C007B-555054). [Link]

Sources

A Comparative Guide to the Reactivity of 4-Nitro vs. 5-Nitro Pyridine Derivatives in Nucleophilic Aromatic Substitution

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Activated Pyridine Ring as a Privileged Scaffold

The pyridine ring is a cornerstone in medicinal chemistry and materials science. Its inherent electron-deficient nature makes it a unique aromatic system. The introduction of a strong electron-withdrawing group, such as a nitro (NO₂) group, dramatically alters the electronic landscape of the ring, transforming it into a highly reactive intermediate for synthetic transformations.[1] This guide provides an in-depth comparison of the reactivity of 4-nitro and 5-nitro substituted pyridine derivatives, with a specific focus on Nucleophilic Aromatic Substitution (SNAAr). Understanding the nuanced differences in reactivity between these positional isomers is paramount for rational molecular design and the efficient synthesis of complex target molecules.

The primary mode of reactivity for halo-nitropyridines is the SNAAr reaction, which proceeds through a two-step addition-elimination mechanism.[1] The key to this reaction is the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex.[2][3] The stability of this complex is the determining factor for the reaction rate, and it is here that the positional isomerism of the nitro group plays a critical role.

The Decisive Role of Nitro Group Positioning in SNAAr Reactivity

The reactivity of a substituted pyridine in an SNAAr reaction is fundamentally governed by the ability of the electron-withdrawing groups to stabilize the negative charge of the Meisenheimer complex formed upon nucleophilic attack. When a leaving group, such as a halogen, is present at the C2 position, the location of the nitro group—either at the C4 (para) or C5 (meta) position—dictates the extent of this stabilization.

4-Nitropyridine Derivatives: Enhanced Reactivity through Direct Resonance Stabilization

In the case of a 2-substituted-4-nitropyridine, the nitro group is positioned para to the site of nucleophilic attack. This geometric arrangement allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto the electronegative oxygen atoms of the nitro group through resonance. This extensive delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.

The resonance structures of the Meisenheimer complex for the reaction of a nucleophile with a 2-substituted-4-nitropyridine clearly illustrate this stabilization. The negative charge is shared by the carbons of the pyridine ring, the ring nitrogen, and, most importantly, the oxygen atoms of the para-nitro group.

Diagram 1: Resonance Stabilization of the Meisenheimer Complex in 4-Nitropyridine Derivatives

Caption: Delocalization of the negative charge in the Meisenheimer complex of a 2-substituted-4-nitropyridine.

5-Nitropyridine Derivatives: Attenuation of Reactivity

Conversely, in a 2-substituted-5-nitropyridine, the nitro group is meta to the reaction center. In this configuration, direct resonance delocalization of the negative charge from the site of attack onto the nitro group is not possible. The stabilizing effect of the nitro group is therefore primarily due to its inductive electron-withdrawing effect, which is weaker than the resonance effect. Consequently, the Meisenheimer complex is less stabilized compared to the 4-nitro isomer, leading to a higher activation energy and a slower reaction rate.

The resonance structures for the Meisenheimer complex of a 2-substituted-5-nitropyridine show that the negative charge is delocalized over the pyridine ring carbons and the ring nitrogen, but it cannot extend to the nitro group.

Diagram 2: Limited Resonance Stabilization in 5-Nitropyridine Derivatives

Caption: The negative charge in the Meisenheimer complex of a 2-substituted-5-nitropyridine is not delocalized onto the nitro group.

Quantitative Comparison: Experimental Kinetic Data

A kinetic study on the reactions of 2-methoxy-3-nitropyridine and 2-methoxy-5-nitropyridine with various secondary amines provides quantitative evidence for the superior reactivity of the isomer where the nitro group is para to the reaction site (the 5-nitro isomer in this case, which is para to the C2 position).[4] The second-order rate constants for these reactions clearly demonstrate that the 5-nitro isomer is significantly more reactive.

| Substrate | Nucleophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) at 20°C | Relative Rate (5-nitro / 3-nitro) |

| 2-methoxy-3-nitropyridine | Morpholine | 1.05 x 10⁻⁵ | 1 |

| 2-methoxy-5-nitropyridine | Morpholine | 1.12 x 10⁻³ | 107 |

| 2-methoxy-3-nitropyridine | Piperidine | 3.16 x 10⁻⁵ | 1 |

| 2-methoxy-5-nitropyridine | Piperidine | 3.31 x 10⁻³ | 105 |

| 2-methoxy-3-nitropyridine | Pyrrolidine | 6.49 x 10⁻⁵ | 1 |

| 2-methoxy-5-nitropyridine | Pyrrolidine | 6.84 x 10⁻³ | 105 |

Data adapted from F. Mahdhaoui et al., International Journal of Chemical Kinetics, 2019.[4]

The data unequivocally shows that the 2-methoxy-5-nitropyridine reacts over 100 times faster than its 3-nitro counterpart. This substantial rate enhancement is a direct consequence of the superior resonance stabilization of the Meisenheimer complex afforded by the para-nitro group.

Experimental Protocol: A Representative SNAAr Reaction

This protocol provides a general procedure for the amination of a 2-chloro-nitropyridine derivative, which can be adapted for both 4-nitro and 5-nitro isomers.

Objective: To synthesize a 2-amino-nitropyridine derivative via nucleophilic aromatic substitution.

Materials:

-

2-Chloro-4-nitropyridine or 2-Chloro-5-nitropyridine (1.0 eq)

-

Primary or secondary amine (e.g., morpholine, benzylamine) (1.1 eq)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Ethanol or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Diagram 3: Experimental Workflow for SNAAr

Sources

A Comparative Guide to Reference Standards for the Quality Control of 2-Chloro-5-methoxy-4-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the integrity of your results is intrinsically linked to the quality of your starting materials. For pivotal intermediates like 2-Chloro-5-methoxy-4-nitropyridine, a versatile building block in the synthesis of novel bioactive molecules, the use of a well-characterized reference standard is not just a matter of best practice—it is a foundational requirement for reproducible and reliable outcomes.[1] This guide provides an in-depth comparison of reference standards for 2-Chloro-5-methoxy-4-nitropyridine, detailing the critical quality control (QC) parameters and the experimental methodologies required to verify its identity, purity, and stability.

The Imperative of a High-Quality Reference Standard

This guide will compare three tiers of 2-Chloro-5-methoxy-4-nitropyridine quality: a Certified Reference Standard (CRS) , a Working Standard (WS) , and a typical Commercial Grade (CG) material. A CRS is a highly characterized substance, often traceable to a primary standard from a national or international pharmacopeia, and is accompanied by a comprehensive Certificate of Analysis (CoA).[3][4] A WS is a well-characterized in-house standard that is periodically qualified against a CRS and is used for routine analyses.[2] CG material, while suitable for some synthetic applications, often lacks the rigorous characterization and guaranteed purity required for analytical testing.

Key Quality Control Parameters and Comparative Analysis

The quality of a 2-Chloro-5-methoxy-4-nitropyridine reference standard is defined by a series of critical parameters. The following table provides a comparative overview of the expected performance of a CRS, a WS, and a CG material against these parameters.

| Quality Parameter | Certified Reference Standard (CRS) | Working Standard (WS) | Commercial Grade (CG) | Rationale and Significance |

| Identity | Confirmed by ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. | Confirmed by ¹H NMR and IR spectroscopy; traceable to CRS. | Often confirmed by a single method (e.g., melting point or basic NMR). | Unambiguous confirmation of the chemical structure is paramount to ensure that the correct molecule is being analyzed. |

| Purity (HPLC-UV) | ≥ 99.5% | ≥ 99.0% | Typically 95-98% | High purity is essential for accurate quantification in assays and for the identification of impurities in test samples. |

| Water Content (Karl Fischer) | ≤ 0.1% | ≤ 0.2% | Not typically specified. | Water can affect the stability of the compound and will lead to inaccurate weighing for the preparation of standard solutions. |

| Residual Solvents (GC-MS) | Specified and quantified (e.g., ≤ 0.1% total solvents). | Monitored against CRS. | Not typically specified. | Residual solvents from the manufacturing process can interfere with analytical methods and may have their own toxicological implications. |

| Inorganic Impurities | Low levels, often determined by residue on ignition. | Not typically determined. | Not specified. | Inorganic impurities can act as catalysts for degradation or interfere with certain analytical techniques. |

| Traceability | Traceable to a primary standard (e.g., USP, EP).[3] | Traceable to the in-house characterized CRS. | Not traceable. | Traceability provides a documented link to a recognized standard, ensuring the comparability and validity of analytical results.[4] |

| Certificate of Analysis | Comprehensive CoA with detailed analytical data and uncertainty values.[5] | Internal documentation with key analytical results. | Basic specification sheet. | A detailed CoA provides the end-user with the necessary information to confidently use the standard.[6] |

Experimental Protocols for Quality Control

The following section details the step-by-step methodologies for the key experiments required to assess the quality of a 2-Chloro-5-methoxy-4-nitropyridine reference standard.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is designed to separate the main component from potential process-related impurities and degradation products. The choice of a C18 column is based on the non-polar nature of the pyridine ring, while the mobile phase of acetonitrile and water with a phosphoric acid modifier ensures good peak shape and resolution.[7][8]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water, with 0.1% phosphoric acid added to the aqueous component.

-

Standard Preparation: Accurately weigh approximately 10 mg of the 2-Chloro-5-methoxy-4-nitropyridine reference standard and dissolve it in the mobile phase to a final concentration of 0.1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

-

Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR provides a "fingerprint" of the molecule, confirming the presence and connectivity of the protons in the structure.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz)

Reagents:

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

-

Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Interpretation: The spectrum should be consistent with the structure of 2-Chloro-5-methoxy-4-nitropyridine, showing characteristic signals for the aromatic protons and the methoxy group protons.

Water Content Determination by Karl Fischer Titration

This is a highly specific and accurate method for the determination of water content.

Instrumentation:

-

Karl Fischer titrator (volumetric or coulometric)

Reagents:

-

Karl Fischer reagent (pyridine-free recommended for safety and performance)

-

Anhydrous methanol

Procedure:

-

Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of water.

-

Sample Analysis: Accurately weigh a suitable amount of the 2-Chloro-5-methoxy-4-nitropyridine sample and add it to the titration vessel containing anhydrous methanol.

-

Titration: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is then calculated by the instrument.

Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)